5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
Overview
Description
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications .
Preparation Methods
The synthesis of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further functionalization to introduce the sulfonyl, phenyl, and propylsulfanyl groups.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and sulfonyl positions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Scientific Research Applications
5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide include other pyrimidine derivatives with different substituents. These compounds share similar core structures but differ in their functional groups, leading to variations in their pharmacological activities and applications. Some examples include:
- 5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide.
- 5-chloro-2-[(2,6-dimethylmorpholin-4-yl)aniline .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
5-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O4S2/c1-4-9-30-20-22-10-17(21)18(24-20)19(26)23-15-5-7-16(8-6-15)31(27,28)25-11-13(2)29-14(3)12-25/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNIQWINVIPUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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